Product packaging for Guazatine(Cat. No.:CAS No. 108173-90-6)

Guazatine

Cat. No.: B1672436
CAS No.: 108173-90-6
M. Wt: 355.6 g/mol
InChI Key: RONFGUROBZGJKP-UHFFFAOYSA-N
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Description

Guazatine is a complex mixture of synthetic guanidated polyamines (polyaminoguanidines) with significant applications in agricultural and plant physiology research. Its primary, historical use has been as a non-systemic, contact fungicide, particularly for the protection of citrus fruits and as a seed treatment for cereals. It acts against a broad spectrum of pathogens, including Septoria leaf spot, Fusarium wilts, Alternaria, and Helminthosporium leaf spots, as well as sour rot (Geotrichum candidum) and molds (Penicillium spp.) on citrus . The multi-site mode of action involves the inhibition of lipid biosynthesis and destabilization of fungal membranes . Beyond its fungicidal properties, this compound is a potent inhibitor of polyamine oxidase (PAO) activity in plants . This characteristic makes it an invaluable tool for researchers studying polyamine metabolism, H2O2 production, and reactive oxygen species (ROS) signaling pathways in plants . Studies on Arabidopsis thaliana have utilized this compound to investigate natural variation and genetic mechanisms of tolerance, identifying roles for chlorophyllase genes (CLH1 and CLH2) in the response . The compound is typically supplied as this compound acetate salt (CAS 115044-19-4) and consists of approximately 13 components, with markers including GG, GGG, GGN, and GNG . Please note that the use of this compound as a pesticide is banned in several countries, including those in the European Union, due to health and environmental concerns . This product is intended for laboratory research use only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H41N7 B1672436 Guazatine CAS No. 108173-90-6

Properties

IUPAC Name

2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H41N7/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONFGUROBZGJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H41N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042015
Record name Guanidine, N,N'''-(iminodi-8,1-octanediyl)bis-
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Molecular Weight

355.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13516-27-3, 115044-19-4
Record name Iminoctadine
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Record name Iminoctadine [ISO]
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Record name Guanidine, N,N'''-(iminodi-8,1-octanediyl)bis-
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Record name Guazatine
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Record name Guazatine, acetate (1:?)
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Record name IMINOCTADINE
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Mechanisms of Biological Action

Comparative Analysis of Guanidine-Class Fungicides (e.g., Iminoctadine, Dodine)

Guazatine (B88368), Iminoctadine, and Dodine (B1670866) are all members of the guanidine (B92328) class of fungicides, sharing a common structural motif and a primary mode of action involving the disruption of microbial cell membranes. However, they differ in their precise chemical composition and some aspects of their biological activity.

Chemical Composition and Classification: this compound and Iminoctadine are often referred to as "bis-guanidines" due to their more complex structures involving multiple guanidine groups, whereas Dodine is a "guanidine" with a single-chained molecular structure. frac.info this compound itself is a mixture of various guanidated polyamines, with Iminoctadine (specifically 1,1'-iminiodi(octamethylene)-diguanidinium triacetate) being one of the key oligomers present within the this compound mixture. fao.orgapsnet.org

Mechanisms of Action Comparison: All three compounds primarily function by disrupting the cell membranes of target pathogens.

Dodine directly damages cell membranes, inhibits glucose oxidation, affects plasma membrane integrity and endocytosis, and primarily inhibits mitochondrial respiration. herts.ac.uknih.govpeptechbio.comepa.gov Its systemic action provides both protective and eradicant properties. herts.ac.uk

Iminoctadine disrupts membrane function, inhibits bacterial lipid biosynthesis, and interferes with the synthesis of steroid compounds. It also prevents spore germination, germ tube elongation, and hyphae formation, exhibiting multi-site action. natur-sim.comagrimatcoegy.comresearchgate.net

This compound , as discussed, inhibits lipid biosynthesis, causes direct cell membrane disruption through pore formation, and inhibits polyamine oxidase activity. nih.govresearchgate.netherts.ac.ukfrac.inforesearchgate.netconicet.gov.arnih.gov

Comparative Efficacy and Spectrum: While all are broad-spectrum, differences in their efficacy against specific pathogens have been observed.

In in vitro studies, citrus decay pathogens demonstrated greater sensitivity to Iminoctadine compared to this compound. apsnet.org

Iminoctadine frequently showed superior decay control compared to this compound, suggesting that the specific oligomer constituting Iminoctadine might be the most biologically active component within the complex this compound mixture. apsnet.org

Dodine is effective against diseases like black spot and foliar diseases on apples, pears, peaches, nectarines, and strawberries, as well as apple and pear scab, and cherry leaf spot. tandfonline.comnih.gov It also controls diseases caused by Oomycetes. unlp.edu.ar

Iminoctadine is effective against a wide range of ascomycetes and deuteromycetes, including gray mold, powdery mildew, and anthracnose. natur-sim.comagrimatcoegy.com

Fungicide Resistance Action Committee (FRAC) Classification: Historically, this compound and Iminoctadine were classified under FRAC code M7 (multi-site contact activity). However, due to reports of resistance and ongoing research into their precise modes of action, they have been reclassified under FRAC code U12 (Unknown mode of action, with cell membrane disruption as the proposed mechanism). frac.info Dodine is also classified as M7. peptechbio.com Resistance to guanidine fungicides, including Dodine, this compound, and Iminoctadine, is typically quantitative and develops slowly, with known cross-resistance among them. frac.infofrac.info

Fungicidal Efficacy and Pathogen Response

Spectrum of Antifungal Activity

Guazatine (B88368) demonstrates efficacy against a wide range of fungal pathogens, addressing significant diseases in both pre-harvest and post-harvest agricultural contexts.

As a seed treatment, this compound is effective in protecting cereals against various seed-borne diseases. It controls common bunt (Tilletia spp.), common root rot (Helminthosporium), seedling blight (Fusarium spp.), glume blotch (Septoria), and smut (Ustilago). researchgate.netresearchgate.netfao.org Specifically, this compound, often in mixtures with other fungicides like triticonazole, has been registered for controlling Tilletia caries, Septoria nodorum, and Fusarium roseum on wheat, and Ustilago nuda on barley. bcpc.org It is also effective against Drechslera teres (net blotch) on barley. d-nb.inforesearchgate.net While primarily used as a seed treatment, this compound has also shown good control of Fusarium ear blight (FEB) in field trials when applied as a foliar spray, leading to significant yield increases and reduced incidence of infected ears. open.ac.uk

Table 1: Efficacy of this compound Against Seed-Borne Cereal Pathogens

PathogenCereal CropDisease ControlledApplication MethodSource
Tilletia spp.WheatCommon buntSeed treatment researchgate.netresearchgate.net
HelminthosporiumCerealsCommon root rotSeed treatment researchgate.netresearchgate.net
Fusarium spp.CerealsSeedling blightSeed treatment researchgate.netresearchgate.net
SeptoriaCerealsGlume blotchSeed treatment researchgate.netresearchgate.net
UstilagoCerealsSmutSeed treatment researchgate.netresearchgate.net
Tilletia cariesWheatCommon buntSeed treatment bcpc.org
Septoria nodorumWheatGlume blotchSeed treatment bcpc.org
Fusarium roseumWheatSeedling blightSeed treatment bcpc.org
Ustilago nudaBarleyLoose smutSeed treatment bcpc.org
Drechslera teresBarleyNet blotchSeed treatment d-nb.inforesearchgate.net
Fusarium culmorum, M. nivaleWheatFusarium ear blight (FEB)Foliar spray open.ac.uk

This compound is widely used in post-harvest applications for citrus fruits to control various decays that develop during storage. fao.orgapsnet.org It effectively controls stem end rot caused by Diplodia natalensis and Phomopsis citri, green mold caused by Penicillium digitatum (also known as P. italicum), and sour rot caused by Geotrichum candidum (also known as Geotrichum citri-aurantii). researchgate.netresearchgate.netapsnet.orgapsnet.orgdntb.gov.uaresearchgate.net While this compound has been shown to reduce the spread of sour rot, it does not consistently control sporulation of P. digitatum or the spread of G. candidum during storage as effectively as some other fungicides. apsnet.orgapsnet.org

Table 2: Efficacy of this compound Against Post-Harvest Horticultural Pathogens

PathogenHorticultural ProductDisease ControlledSource
Diplodia natalensisCitrus fruitsStem end rot apsnet.orgapsnet.org
Phomopsis citriCitrus fruitsStem end rot apsnet.orgapsnet.org
Penicillium digitatumCitrus fruitsGreen mold researchgate.netresearchgate.netapsnet.orgapsnet.org
Penicillium italicumCitrus fruitsBlue mold researchgate.netresearchgate.netredalyc.org
Geotrichum candidumCitrus fruitsSour rot researchgate.netresearchgate.netapsnet.orgapsnet.orgredalyc.orgflvc.org

Comparative Efficacy Studies with Alternative Fungicides

In comparative studies, this compound's efficacy against post-harvest citrus decays has been evaluated alongside other fungicides. For the control of stem end rot caused by Diplodia natalensis and Phomopsis citri, this compound was found to be less effective than benomyl. apsnet.orgapsnet.org However, it demonstrated comparable efficacy to etaconazole (B166602) for sour rot control and to imazalil (B1671291) and thiabendazole (B1682256) for green mold control. apsnet.orgapsnet.org In some instances, iminoctadine, a chemically similar fungicide and one of the oligomers in the this compound mixture, proved to be equal to or significantly better than this compound in controlling stem end rot, green mold, and sour rot, particularly in its ability to control sporulation of P. digitatum and spread of G. candidum. apsnet.orgapsnet.org In in vitro tests, citrus decay pathogens generally showed greater sensitivity to iminoctadine than to this compound. apsnet.orgapsnet.org For sour rot control, iminoctadine was more effective than this compound in two out of three tests. apsnet.org this compound was also found to significantly inhibit the growth of Geotrichum candidum. flvc.org While this compound is effective, some studies indicate that its level of control for Diplodia stem-end rot was not as consistent as that obtained with thiabendazole or benomyl. flvc.org

Induction of Pathogen Tolerance and Cross-Resistance with Other Agrochemicals

The development of fungicide resistance is a significant concern in plant disease management. citrusaustralia.com.autarbaweya.org this compound is classified under FRAC Group M7, indicating a multi-site contact activity, which traditionally suggests a lower risk of resistance development. fao.orgherts.ac.ukfrac.info However, resistance to guanidine (B92328) fungicides, including this compound, has been reported. Historically, field failures due to resistance to guanidine occurred for apple scab (Venturia inaequalis) after 10 to 12 years of heavy use in the North-Eastern USA and Canada. frac.info This resistance was typically quantitative, developing slowly with gradual declines in pathogen sensitivity. frac.info Genetic analysis of guanidine resistance in laboratory mutants of Fusarium solani has revealed multiple unlinked loci and additional modifiers linked to resistance. frac.info Similarly, acquired tolerance of Venturia inaequalis to guanidine is genetically controlled, involving at least two major independent genes and potentially minor genes. frac.info

While this compound has been traditionally considered to prevent resistance due to its multi-site action, fao.org some studies have observed instances of reduced sensitivity or resistance. For example, some isolates of Geotrichum citri-aurantii were found to be resistant to this compound, with only 28% of isolates being sensitive in one study. cabdirect.org Furthermore, multiple fungicide resistance, including to this compound, has been observed in Penicillium digitatum isolates. up.ac.za

Positive cross-resistance exists between the guanidine class (FRAC group U12) and bis-guanidines (FRAC group M7), which include this compound and iminoctadine. frac.infofrac.info However, there is generally no positive cross-resistance with commercial fungicides from other chemical classes. frac.info The exact mechanism of resistance to the guanidine class is not yet fully understood, though hypotheses involve the inhibition of the oxidosqualene cyclase (OSC) enzyme in ergosterol (B1671047) biosynthesis. frac.info Research indicates that glyphosate (B1671968), a herbicide, can induce tolerance in citrus pathogens like Penicillium digitatum, Penicillium italicum, and Geotrichum candidum not only to itself but also to fungicides, including this compound. mdpi.comresearchgate.net This suggests a potential for indirect induction of tolerance to this compound through the use of other agrochemicals.

Table 3: this compound Resistance and Cross-Resistance Information

PathogenObserved Resistance/ToleranceCross-Resistance with Other AgrochemicalsFRAC GroupSource
Venturia inaequalisYes (field failures reported)Positive cross-resistance with other guanidines (iminioctadine, dodine)M7/U12 frac.info
Fusarium solaniYes (lab mutants)Not specified, but genetic loci involvedM7/U12 frac.info
Geotrichum citri-aurantiiYes (some isolates resistant)Not specifiedM7 cabdirect.org
Penicillium digitatumYes (multiple fungicide resistance)Induced tolerance by Glyphosate; cross-resistance with IMZ, TBZ, PPZ observedM7 up.ac.zamdpi.comresearchgate.net
Penicillium italicumInduced tolerance by GlyphosateInduced tolerance by GlyphosateM7 mdpi.comresearchgate.net

Resistance Mechanisms and Management Strategies

Nature and Development of Acquired Resistance in Fungal Pathogens

Acquired resistance to the guanidine (B92328) class of fungicides, which includes guazatine (B88368), is characterized as being quantitative in nature. frac.info This means that resistance typically develops slowly over time, manifesting as a gradual decrease in the sensitivity of the fungal pathogen population to the fungicide. frac.info

Genetic Basis of Fungal Resistance

The precise molecular mechanisms underlying resistance to this compound and other guanidine fungicides are not yet fully understood. frac.info However, genetic studies on both laboratory-induced mutants and field isolates have provided insights into the genetic architecture of this resistance.

Early genetic analysis of laboratory-generated mutants of Fusarium solani resistant to guanidine fungicides identified a complex genetic basis for this trait. The research revealed the involvement of four unlinked loci, indicating that mutations in several different genes, located on different chromosomes, can contribute to resistance. Additionally, the study identified the presence of "modifiers," which are genes that can influence the level of resistance conferred by the primary resistance loci. frac.info

Research on the apple scab pathogen, Venturia inaequalis, has further elucidated the genetic control of acquired tolerance to guanidine fungicides. Studies suggest that the resistance is governed by at least two major, independent genes. frac.info The involvement of major genes signifies that specific genetic loci have a significant effect on the resistance phenotype. Furthermore, there are indications that minor genes also play a role in modulating the level of tolerance, contributing to the quantitative nature of the resistance observed in the field. frac.info

Table 1: Genetic Basis of Resistance to Guanidine Fungicides

Fungal Pathogen Genetic Findings Reference
Fusarium solani Four unlinked loci and additional modifiers identified in lab mutants. frac.info
Venturia inaequalis Genetically controlled by at least two major independent genes, with indications of minor gene involvement. frac.info

Cross-Resistance within the Guanidine Fungicide Class

Cross-resistance is a phenomenon where resistance to one fungicide confers resistance to other, chemically related fungicides, typically those with the same mode of action. Within the guanidine class, cross-resistance has been established between the bis-guanidines (this compound and iminoctadine) and the single-chained guanidine (dodine). frac.info This means that fungal populations that have developed resistance to dodine (B1670866) will likely also be resistant to this compound, and vice versa.

However, the practical significance of this cross-resistance is limited in many regions, as bis-guanidines like this compound are not as widely commercially available as dodine. frac.info Importantly, there have been no reports of positive cross-resistance between this compound and fungicides from other chemical classes, indicating that its mode of action is distinct. frac.info

Mechanisms of Plant Tolerance to this compound (e.g., Arabidopsis thaliana)

While this compound is effective against fungi, it can also be toxic to plants. nih.gov Research using the model plant Arabidopsis thaliana has uncovered a natural mechanism that allows some plant populations to tolerate this compound exposure. This tolerance is not due to detoxification of the fungicide itself, but rather through the modification of a specific plant metabolic pathway.

Genome-wide association (GWA) mapping in 107 different Arabidopsis accessions identified a specific genetic locus on chromosome one associated with this compound tolerance. nih.gov This locus contains the genes for Chlorophyllase 1 (CLH1) and its paralog, Chlorophyllase 2 (CLH2). nih.gov

Chlorophyllases are enzymes involved in the chlorophyll (B73375) degradation pathway. nih.gov Studies involving mutant Arabidopsis plants have demonstrated that the loss-of-function or reduced expression of either CLH1 or CLH2 genes leads to increased tolerance to this compound. nih.gov

This compound exposure typically inhibits the growth of Arabidopsis seedlings and causes chlorosis (yellowing of the leaves). nih.gov However, plants with non-functional CLH1 or CLH2 genes are better able to withstand these toxic effects. This suggests that the phytotoxicity of this compound in Arabidopsis is linked to the activity of these chlorophyllase enzymes. The exact biochemical mechanism connecting chlorophyllase activity to this compound sensitivity is an area of ongoing research, but it represents a clear genetic basis for natural variation in plant tolerance to this fungicide. nih.gov

Table 2: Key Genes in Arabidopsis thaliana Tolerance to this compound

Gene Function Role in this compound Tolerance Reference
CLH1 (Chlorophyllase 1) Enzyme in the chlorophyll degradation pathway. Loss-of-function or down-regulation promotes tolerance. nih.gov
CLH2 (Chlorophyllase 2) Paralog of CLH1, also involved in chlorophyll degradation. Loss-of-function or down-regulation promotes tolerance. nih.gov

Application of Genome-Wide Association Mapping (GWAS) for Tolerance Trait Identification

Genome-Wide Association Mapping (GWAS) has emerged as a powerful tool for identifying genetic loci associated with specific traits in various organisms, including tolerance to fungicides like this compound. A notable study in the model plant species Arabidopsis thaliana has demonstrated the utility of GWAS in uncovering the genetic basis of natural variation in this compound tolerance.

In this research, a collection of 107 different Arabidopsis accessions were screened for their response to this compound. The study revealed quantitative variation in tolerance levels among these accessions, providing a foundation for a GWAS approach. By associating genetic markers (single nucleotide polymorphisms, or SNPs) across the genome with the observed phenotypic variation in this compound tolerance, researchers were able to pinpoint a specific locus on chromosome one.

Further investigation into this locus identified the CHLOROPHYLLASE 1 (CLH1) gene, along with its paralog CHLOROPHYLLASE 2 (CLH2), as key candidates for conferring this compound tolerance. To validate this finding, independent mutant alleles of these genes were analyzed. The results indicated that a loss-of-function or reduced expression of either CLH1 or CLH2 leads to increased tolerance to this compound in Arabidopsis. This suggests that the activity of these chlorophyllase enzymes is somehow linked to the plant's sensitivity to this compound.

This application of GWAS provides a clear example of how natural populations can possess mechanisms to overcome the toxic effects of a fungicide. The identification of CLH1 and CLH2 as genes influencing this compound tolerance opens up possibilities for further research into the specific biochemical pathways involved and could potentially inform the development of crops with enhanced tolerance to this fungicide.

**Table 1: Summary of GWAS Findings for this compound Tolerance in *Arabidopsis thaliana***

ParameterFinding
Organism StudiedArabidopsis thaliana
Number of Accessions107
Identified Genetic LocusChromosome one
Candidate GenesCHLOROPHYLLASE 1 (CLH1) and CHLOROPHYLLASE 2 (CLH2)
Mechanism of ToleranceLoss-of-function or down-regulation of CLH1 and/or CLH2

Strategies for Resistance Management in Agricultural Applications

Effective management of fungicide resistance is crucial for maintaining the long-term efficacy of plant protection products like this compound. This compound is classified by the Fungicide Resistance Action Committee (FRAC) in Group M7, which designates it as a multi-site contact fungicide. ufl.edu Fungicides in this group are generally considered to have a low risk of resistance development due to their broad impact on multiple metabolic processes within the fungal cell. However, prudent resistance management strategies are still recommended to preserve their effectiveness.

Positive cross-resistance is known to exist between the bis-guanidines (this compound and iminoctadine) and the single-chain guanidine fungicide, dodine. frac.info This means that fungal populations resistant to dodine may also exhibit reduced sensitivity to this compound, and vice-versa. While the practical relevance of this is limited in regions where bis-guanidines are not widely used, it is an important consideration in resistance management planning where both types of fungicides are available. frac.info

General strategies for managing fungicide resistance, which are applicable to this compound, include:

Fungicide Rotation: To prevent the selection of resistant fungal strains, it is advisable to rotate the use of this compound with fungicides from different FRAC groups that have different modes of action. greencastonline.commsu.edu This reduces the continuous selection pressure on the fungal population for resistance to a single mode of action.

Tank Mixing: Applying this compound in a tank mix with another fungicide from a different FRAC group can be an effective strategy. sprayers101.compurdue.edu This approach can provide a broader spectrum of disease control and make it more difficult for resistance to develop. When tank-mixing, it is crucial to follow label instructions for all products to ensure compatibility and efficacy. cornell.edu

Limiting the Number of Applications: Adhering to the recommended maximum number of applications per season helps to minimize the selection pressure for resistance. croplife.co.za For guanidine fungicides used against high-risk pathogens, a maximum of four to six applications per year is often recommended, constituting no more than 33% of the total number of applications for the target disease. frac.info

Integrated Pest Management (IPM): Incorporating this compound into a broader IPM program can also help manage resistance. epa.gov IPM strategies include cultural practices, biological control agents, and monitoring of disease pressure to ensure that fungicides are only used when necessary.

Avoiding Induced Tolerance: Research has shown that exposure of certain fungal pathogens, such as Geotrichum candidum in citrus, to the herbicide glyphosate (B1671968) can induce tolerance to this compound. mdpi.com This highlights the importance of considering the entire crop protection program, as the use of other pesticides can inadvertently affect the performance of fungicides.

By implementing these resistance management strategies, the utility of this compound as an effective fungicide can be prolonged, ensuring its continued role in sustainable agriculture.

Table 2: this compound Resistance Management Strategies

StrategyDescription
FRAC Group ClassificationGroup M7: Multi-site contact activity, indicating a low intrinsic risk of resistance. ufl.edu
Fungicide RotationAlternate this compound with fungicides from different FRAC groups to vary the mode of action. greencastonline.commsu.edu
Tank MixingCombine this compound with a suitable fungicide from a different FRAC group. sprayers101.compurdue.edu
Application LimitsFollow label recommendations for the maximum number of applications per season. croplife.co.za
Cross-ResistanceBe aware of potential cross-resistance with dodine. frac.info
Integrated Pest Management (IPM)Utilize this compound within a comprehensive IPM program. epa.gov
Avoid Induced ToleranceConsider the impact of other pesticides, like glyphosate, which may induce tolerance. mdpi.com

Environmental Fate and Behavior

Degradation Pathways in Environmental Matrices

The breakdown of Guazatine (B88368) in the environment is influenced by several factors, primarily hydrolysis and photolysis. These processes determine the compound's persistence and the nature of its transformation products.

Hydrolysis Studies

Hydrolysis is a chemical process where water reacts with a compound, leading to its decomposition. Studies on this compound acetates have investigated their stability in aqueous solutions at various pH levels.

A key study subjected two technical batches of this compound acetates to buffered aqueous solutions at pH 5, 7, and 9 for 30 days at a constant temperature of 25°C. The results of this study, conducted according to EPA guidelines, showed no significant hydrolysis of the five main components of this compound. nih.gov This indicates that this compound is stable to hydrolysis under a range of environmentally relevant pH conditions.

Interactive Data Table: Hydrolysis of this compound Components

ComponentpH 5pH 7pH 9
Component 1 No significant hydrolysisNo significant hydrolysisNo significant hydrolysis
Component 2 No significant hydrolysisNo significant hydrolysisNo significant hydrolysis
Component 3 No significant hydrolysisNo significant hydrolysisNo significant hydrolysis
Component 4 No significant hydrolysisNo significant hydrolysisNo significant hydrolysis
Component 5 No significant hydrolysisNo significant hydrolysisNo significant hydrolysis
Data based on a 30-day study at 25°C.

Photolysis Studies

Photolysis is the breakdown of compounds by light. The susceptibility of this compound to photodegradation has been examined in laboratory settings.

Environmental Dissipation and Persistence Studies

The persistence of a chemical in the environment is a key factor in determining its potential for long-term effects. Studies on this compound have explored its dissipation in soil, a primary environmental compartment for this fungicide.

The half-life of this compound, which is the time it takes for half of the initial amount to degrade, has been shown to be influenced by the specific environmental conditions. For instance, when this compound was applied to wheat seeds at a concentration of 0.75 g/kg, its half-life was 20 days when the seeds were incubated in Petri dishes at 20°C. nih.gov However, when these treated seeds were sown in pots of soil and kept outdoors, the half-life increased to 80 days. nih.gov This suggests that factors such as microbial activity and bioavailability play a significant role in the degradation of this compound in soil.

Interactive Data Table: Half-life of this compound on Wheat Seed

Test SystemTemperatureHalf-life (days)
Petri Dish Incubation20°C20
Potted Soil (Outdoor)Ambient80

Biokinetic Evidence of Bioaccumulation Potential in Organisms

Bioaccumulation is the process by which organisms can accumulate chemicals in their tissues to concentrations higher than those in the surrounding environment. The potential for this compound to bioaccumulate has been investigated, primarily in mammals.

Studies in rats have provided insights into the absorption, distribution, metabolism, and excretion of this compound. Following oral administration of radiolabelled this compound, it was found that the compound is poorly absorbed from the gastrointestinal tract. nih.gov A significant portion of the administered dose, up to 94%, was eliminated unchanged in the feces within 96 hours. nih.gov The absorbed portion, which accounted for 6-7% of the dose, was largely excreted in the urine over the same period. nih.gov

After five days, only a small amount, approximately 2.5% of the initial dose, remained in the body. nih.gov The highest tissue concentrations were observed in the kidneys. nih.gov The rapid elimination and low absorption suggest a low potential for bioaccumulation in mammals.

While these studies in mammals provide valuable information, there is a notable lack of specific biokinetic data for this compound in aquatic organisms such as fish and invertebrates. Further research, including the determination of bioconcentration factors (BCF) and uptake and elimination rate constants in these organisms, is needed to fully assess the bioaccumulation potential of this compound in aquatic ecosystems.

Metabolism and Biotransformation in Biological Systems

Absorption, Distribution, and Excretion Kinetics

Guazatine (B88368) is characterized by poor absorption following oral administration in both rats and cows. fao.orgfao.orgfao.orginchem.org

Absorption:

In rats, studies with [14C]this compound revealed that only a limited portion of an oral dose, approximately 6-7%, was absorbed. fao.org The majority, up to 94%, was eliminated as the parent material in faeces within 96 hours, indicating poor gastrointestinal uptake. fao.org

Similarly, in cows, single oral administrations resulted in approximately 93% of the dose being recovered in faeces, with only about 1.6% recovered in urine over 168 hours. fao.org

Distribution:

Once absorbed, radioactivity from this compound in rats was predominantly found in the kidneys and liver. fao.orgfao.orgfao.org After fourteen daily administrations, slight accumulation was observed in the liver (0.31-1.9 mg this compound equivalents/kg), kidneys (0.09-1.2 mg/kg), and fat (0.01-0.17 mg/kg), but not in plasma or the carcass. fao.org

In cows, the highest levels of absorbed radioactivity were detected in the liver (mean of 0.084 mg this compound equivalents/kg) and kidneys (mean of 0.082 mg this compound equivalents/kg). Muscle and fat contained negligible levels, typically below 0.02 mg/kg. fao.org

Radioactivity in milk from cows reached a plateau after repeated dosing, with concentrations ranging from 0.012 to 0.028 mg/L at a 0.5 mg/kg body weight dose, and 0.0011 to 0.0038 mg/L at a 0.05 mg/kg body weight dose. The highest proportion of the total radioactive residue (TRR) in milk was found in the whey fraction (58%), followed by curd (30%) and fat (12%). fao.org

Excretion:

Elimination of this compound and its components is generally rapid. In rats, the absorbed fraction was largely eliminated in the urine, with the biliary route playing a minimal role. fao.orgfao.org The elimination half-life in blood after oral administration in rats was calculated to be 26.7 ± 2.1 hours. fao.org

In cows, over 92% of single oral doses were excreted in faeces within seven days, with a half-life of 36 hours, and urinary excretion accounting for less than 2% of the administered dose. inchem.org

Presented below is an interactive data table summarizing the distribution of this compound equivalents in rat tissues after 14 daily administrations:

TissueMean Residue (mg this compound equivalents/kg)Range (mg this compound equivalents/kg)
Liver-0.31 - 1.9
Kidneys-0.09 - 1.2
Fat-0.01 - 0.17
Plasma<0.01<0.01
Carcass0.05-
Source: fao.org

Metabolic Pathways and Metabolite Identification

The metabolic transformation of this compound components in biological systems primarily involves the deamidination of guanidino groups. fao.orgfao.org

The main route of biotransformation for this compound components in rats involves deamidination, where the guanidino groups are converted to their corresponding amino compounds. fao.orgfao.org This metabolic pathway is consistent across various guanidated components of this compound, such as GG, GN, GGG, and GGN. fao.org These resulting amino compounds are then largely excreted in the urine. fao.orgfao.org

Detailed investigations have characterized the major residues and metabolites of this compound in tissues and excreta:

In Rats:

Kidney extracts contained this compound, alongside identified major residues such as 1,1'-iminodi(octamethylene)-8-amino-8'-guanidine and 1,1'-iminodi(octamethylene)diamine. fao.orgfao.org

Faecal extracts primarily consisted of this compound, with monodeamidinothis compound also identified. fao.orgfao.org

Urine contained relatively hydrophilic metabolites, with 13 components detected. Among these, only monodeamidino-guazatine was specifically identified. fao.org

The absorbed radioactivity in rats was largely associated with two components of this compound, designated as G and GGG. fao.org

In Cows:

Residues in cow tissues were found to be similar to some components of this compound. The liver residue, in particular, contained two polar metabolites in addition to the parent this compound components. inchem.org

Tissue Accumulation Profiles and Depuration Dynamics

This compound exhibits limited potential for accumulation in tissues, and any observed residues tend to decrease over time.

Accumulation:

In rats, studies involving 14 daily administrations of this compound showed limited accumulation in the liver and kidney. fao.org Specific levels of accumulation were observed in the liver (0.31-1.9 mg/kg), kidneys (0.09-1.2 mg/kg), and fat (0.01-0.17 mg/kg). fao.org

In cows, at higher doses, residue levels in the liver and kidney were elevated compared to plasma, with mean concentrations around 80 ng equivalents per gram. However, muscle and fat contained very low levels, typically less than 0.02 mg/kg. fao.orginchem.org

Depuration:

Following the cessation of exposure, residue levels in rat tissues, including the liver, kidneys, and fat, demonstrated a decrease over a 14-day depuration period. fao.org This indicates a capacity for partial clearance of the accumulated compound. inchem.org

Analytical Methodologies for Detection and Quantification

Challenges Associated with Analyzing Complex Polyamino Guanidine (B92328) Mixtures

Guazatine (B88368) is not a single chemical entity but a complex mixture of reaction products derived from polyamines, primarily octamethylenediamine, iminodi(octamethylene)diamine, and octamethylenebis(imino-octamethylene)diamine, combined with carbamonitrile relana-online.de. This composition results in a mixture of polymorphic compounds containing various guanidines and polyamines relana-online.de. Commercial this compound comprises numerous guanidines where the amino and imino groups of the polyamine chain are integral, and many of these bases exhibit fungicidal properties fao.org.

A typical composition of this compound reveals that diamine derivatives constitute approximately 40% of its constituents, triamines account for 46%, tetramines for 11%, and other amine derivatives make up the remaining 3% fao.orgresearchgate.netnih.gov. The most abundant individual components within this mixture are the fully guanidated triamine (GGG), typically present at about 30.6%, and the fully guanidated diamine (GG), at approximately 29.5% fao.orgresearchgate.netnih.gov. Other significant components include monoguanidated diamine (GN) at around 9.8% and diguanidated triamine (GGN) at about 8.1% fao.orgresearchgate.netnih.gov.

The highly polar and alkaline nature of this compound, coupled with its complex and polymorphic composition, presents substantial challenges in establishing a standardized and reliable analytical approach relana-online.detandfonline.com. Difficulties include achieving satisfactory recovery rates during extraction, particularly with methods like QuEChERS, which have shown very low recoveries eurl-pesticides.eu. Even the QuPPe method, generally suitable for polar compounds, has yielded surprisingly low recoveries for this compound eurl-pesticides.eu. Furthermore, variability between different production batches of this compound acetates adds to the analytical complexity eurl-pesticides.eu. A significant issue encountered during analysis is high ion suppression, with matrix effects often ranging from -84.2% to -89.8% in various agricultural products tandfonline.comnih.gov. This necessitates careful consideration of matrix effects to ensure accurate quantification and to meet the challenge of covering the full residue definition, which includes the sum of this compound acetate (B1210297) components eurl-pesticides.eu.

Advanced Chromatographic and Spectrometric Techniques

To overcome the analytical challenges posed by this compound's complexity, advanced chromatographic and spectrometric techniques are predominantly employed.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is the preferred technique for this compound analysis due to its exceptional sensitivity and selectivity, which enable efficient discrimination between analyte and matrix signals compared to other methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) researchgate.net. This technique facilitates the simultaneous analysis of multiple this compound components, often focusing on key marker compounds such as GG, GGG, GGN, and GNG tandfonline.comnih.gov. Sample preparation typically involves extraction with acidic solvents, such as a 3% formic acid/acetone (B3395972) mixture or a 1% formic acid in water and acetone solution relana-online.detandfonline.com.

Optimization of mobile phases and ionization parameters is critical for achieving robust and sensitive LC-MS/MS analysis of this compound. Common mobile phase systems include water containing 0.2% formic acid (mobile phase A) and methanol (B129727) containing 0.2% formic acid (mobile phase B), utilized in a binary gradient program tandfonline.com. Another reported mobile phase combination involves 40% acetonitrile (B52724) and 60% carboxylic acid aqueous ammonium (B1175870) for gradient elution google.com. Linear gradient elution with formic acid in water and acetonitrile has also been successfully applied nih.govresearchgate.net.

Electro-spray ionization (ESI) in positive ion mode is widely adopted for this compound analysis due to the compound's basic nature nih.govtandfonline.comresearchgate.net. Typical ionization parameters include an interface temperature of 150 °C, a DL temperature of 250 °C, nebulizing gas at 3 L/min, heating gas at 10 L/min, and drying gas at 10 L/min tandfonline.com. Other reported parameters for the mass spectrometer include a capillary voltage of 4000V, an ion source temperature of 350 °C, and a desolventizing air-flow of 10 L/min google.com. The scan mode is typically positive ion scanning, and detection is performed using multiple-reaction monitoring (MRM) google.com. For related compounds like iminoctadine, which is a component of this compound, specific MRM transitions have been identified, such as a parent ion of 357 and daughter ions of 272 and 323 google.com. Generally, mass transitions based on multiply charged parent ions yield the most intensive signals for this compound components eurl-pesticides.eu.

The limits of detection (LOD) and quantification (LOQ) for this compound vary depending on the specific matrix and the individual components being analyzed. For mandarin samples, an LOD of 0.8 µg/L and an LOQ of 2.5 µg/L have been reported tandfonline.comnih.gov. When considering total this compound in citrus fruits, the LOD was found to be below 0.0050 mg/kg, with the LOQ not exceeding 0.0065 mg/kg researchgate.netresearchgate.net. For individual this compound components analyzed in maize and hard wheat using LC-ESI-MS, the LOQ values were determined as follows researchgate.net:

ComponentLOQ (mg/kg)
GN0.010
GG0.004
GNG0.002
GGN0.002
GGG0.005
GGGG0.002

The LOD is typically determined as three times the standard deviation of the results obtained from low-level spike recovery experiments, while the LOQ is defined as three times the LOD tandfonline.com.

Matrix effects, particularly high ion suppression, represent a significant challenge in this compound analysis, with reported matrix effects ranging from -84.2% to -89.8% in agricultural products tandfonline.comnih.gov. To mitigate these effects, matrix-matched calibration is a common and effective strategy tandfonline.comeurl-pesticides.eu.

Recovery rates for this compound in various matrices are generally acceptable, demonstrating the robustness of LC-MS/MS methods. Recoveries ranging from 70.2% to 99.6% with relative standard deviations (RSD) under 6.8% have been achieved across diverse agricultural products, including mandarin, pepper, potato, brown rice, and soybean tandfonline.comnih.gov. Cross-laboratory validation studies have further confirmed these findings, showing recovery rates between 70.3% and 106.7% with RSDs below 15.0%, meeting CODEX guidelines tandfonline.comnih.gov. In citrus fruits, recoveries have been reported to range from 99.38% to 102.00% researchgate.net. For fortified cereal samples (maize and hard wheat) at a concentration of 0.050 mg/kg, mean recoveries for various this compound components ranged from 81% to 86%, with coefficients of variation (CVs) from 0.9% to 5.5% researchgate.netresearchgate.net. At a lower fortification level of 0.025 mg/kg, recoveries ranged from 78% to 87%, with CVs from 0.8% to 6.3% researchgate.netresearchgate.net.

The efficiency of extraction and subsequent recovery rates can be optimized by adjusting the ratio of organic solvent and increasing the acid content in the extraction solutions tandfonline.com. The use of internal standards, such as 1,6-Bis(guanidino)hexane (GG-C6), is also beneficial as it exhibits analytical behavior similar to this compound components like GG, thereby helping to account for variability and matrix effects eurl-pesticides.eufao.org.

Presented below is a summary of typical recovery rates and matrix effects for this compound in various agricultural products:

Matrix TypeRecovery Rate (%)Relative Standard Deviation (RSD) (%)Matrix Effect (%)
Agricultural Products (e.g., mandarin, pepper, potato, brown rice, soybean)70.2–99.6< 6.8-84.2 to -89.8
Citrus Fruits99.38–102.00Not specifiedNot specified
Cereals (Maize, Hard Wheat) at 0.050 mg/kg81–860.9–5.5Not specified

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is generally considered less suitable for the direct analysis of this compound due to its inherent properties as a non-volatile and thermally labile compound fao.orgscispace.com. To enable GC-MS analysis, derivatization strategies are necessary fao.orgfao.org.

An older method involved the hydrolysis of this compound to the corresponding triamine, followed by trifluoroacetylation and subsequent GC-MS determination. However, this approach yielded notably low recoveries, typically ranging from 10% to 20% fao.org. A more contemporary GC-MS method developed for cereal grains and straw involves a multi-step process: samples are extracted with hot 1M hydrochloric acid, followed by clean-up using a cation exchange column. The extracted guanidines are then derivatized with hexafluoroacetylacetone (B74370) (HFAA), subjected to further clean-up on basic Al2O3, and finally determined by GC-MS using octane-1,8-diyldiguanidine (GG) as a marker compound fao.org. This method reported LODs of 0.05 mg/kg for cereal grains and 0.1 mg/kg for straw, with corresponding recoveries of 88% and 94%, respectively fao.org.

Despite the existence of GC-MS methods, LC-MS/MS remains the preferred analytical technique for this compound due to its superior sensitivity and selectivity, which are particularly advantageous for the analysis of complex, polar, and non-volatile compounds like this compound researchgate.net.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with Liquid Chromatography (LC-ESI-MS), is a cornerstone in the analysis of this compound due to its ability to handle polar and thermolabile compounds. ESI facilitates the ionization of this compound and its components into protonated molecules, which are then amenable to mass spectrometric analysis. nih.govfao.org

A notable application of LC-ESI-MS involves the quantitative detection of this compound residues in cereals such as maize and hard wheat. bioregistry.io Furthermore, LC-MS/MS, an advanced form of ESI-MS utilizing tandem mass spectrometry, is widely employed for this compound residue analysis in diverse agricultural products including mandarin, pepper, potato, brown rice, and soybean. nih.govfao.org The method typically involves operating in positive ion mode and utilizing multiple reaction monitoring (MRM) conditions to achieve high specificity and low detection limits. nih.govnih.govfao.org

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) has historically played a role in the characterization of this compound, particularly in earlier studies. fao.org This soft ionization technique is capable of producing protonated molecular ions and characteristic fragmentation patterns for guanidine derivatives, aiding in the structural elucidation of the complex components within the this compound mixture. While more modern techniques like ESI-MS/MS are now prevalent for routine residue analysis, FAB-MS contributed significantly to the initial understanding of this compound's chemical composition.

Selection and Validation of Marker Compounds for Quantitative Analysis

Given that this compound is a complex mixture rather than a single compound, its quantitative analysis often relies on the selection and validation of specific marker compounds. These markers serve as indicators for the presence and concentration of the broader this compound mixture. nih.govidrblab.netnih.govfao.org

The most frequently identified and utilized marker compounds for this compound analysis include:

GG (octane-1,8-diyldiguanidine)

GGG (fully guanidated triamine)

GGN (diguanidated triamine)

GNG (iminodi(octamethylene)diguanidine, also known as iminoctadine) nih.govfao.org

Other components, such as GN (monoguanidated diamine) and GGGG (fully guanidated tetramine), are also recognized constituents of the this compound mixture. nih.govfao.org The typical composition of free this compound indicates that diamine derivatives account for 40% of the constituents, triamines for 46%, and tetramines for 11%, with other amine derivatives making up the remaining 3%. fao.orgnih.govfao.org Among these, GGG (30.6%) and GG (29.5%) are generally the most abundant individual components, followed by GN (9.8%) and GGN (8.1%). nih.govfao.org

Historically, GG has been used as a primary marker, with its content often multiplied by a correction factor (e.g., 3) to estimate the total this compound content, based on the assumption that GG constitutes approximately 30% of the total mixture. idrblab.netfao.org However, the selection of marker compounds for quantitative analysis is challenging due to several factors:

Fluctuations in the composition of the technical this compound mixture between production batches. idrblab.netuni.lu

Potential differences in the degradation rates of individual this compound components within crops. idrblab.netuni.lu

Variability and uncertainty in the composition of available analytical standards for this compound mixtures. idrblab.netuni.lu

Despite these challenges, analytical methods have been statistically validated using key constituents like GG, GGN, and GGG, which collectively represent over 65% of the total this compound content.

Table 1: Typical Composition of Free this compound Components nih.govfao.org

ComponentPercentage (%)
GGG30.6
GG29.5
GN9.8
GGN8.1
GGGG5.1
GNG4.5
GNN1.7
GNNG1.4
GGGN1.4
GGGGG1.1
NN0.8
NGN0.8
NNN<0.1
Other tetramines3.1
Other pentamines1.4
Hexamines and above0.6

Optimization of Sample Preparation and Extraction Protocols

The highly polar and alkaline nature of this compound and its components necessitates specific and optimized sample preparation and extraction protocols to ensure efficient recovery from diverse agricultural matrices. nih.govidrblab.netuni.lu

A common extraction method involves the use of a 3% formic acid/acetone mixture (2/1, v/v). Following extraction, purification with hexane (B92381) is often employed to clean up the extract. nih.govfao.org The QuPPe (Quick Polar Pesticide Extraction) method, designed for polar compounds, has been explored for this compound analysis, though initial recovery rates with both QuPPe and citrate-buffered QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods have been reported as very low, highlighting the difficulties associated with extracting this compound. idrblab.netuni.lu

Optimization studies have demonstrated that recovery rates can be influenced by the solvent ratio during extraction. For instance, in mandarin samples, recovery rates with 1% formic acid/acetone mixtures varied, with higher organic solvent ratios generally improving recovery. nih.gov

For cereal samples like maize and hard wheat, extraction protocols have involved the use of 0.5 N NaOH/methanol, followed by homogenization and centrifugation. The separated fractions are then subjected to dichloromethane (B109758) extraction, evaporation to dryness under vacuum, and redissolution in a mixture of 0.2% formic acid in water and acetonitrile (50:50 v/v) before LC-ESI-MS analysis. bioregistry.io For citrus peels, extraction typically utilizes a 1% formic acid in water/acetone (1:2 v/v) mixture. A crucial consideration during sample preparation is the tendency of this compound components to interact with glass surfaces, making the use of plastic labware advisable. idrblab.net

Cross-Laboratory Validation and Compliance with International Regulatory Guidelines (e.g., CODEX)

Cross-laboratory validation is a critical step in ensuring the reliability and comparability of analytical methods for this compound residues. Such validations demonstrate that the established methods can produce consistent and accurate results across different laboratories. For this compound, cross-laboratory validation studies have shown recovery rates ranging from 70.3% to 106.7%, with relative standard deviations (RSDs) below 15.0%, indicating compliance with international guidelines such as those set by CODEX Alimentarius. nih.govfao.org

International regulatory bodies, including the CODEX Alimentarius Commission, have established guidelines for this compound residues. For instance, a guideline level for GG (octane-1,8-diyldiguanidine) in cereal crops is set at 0.05 mg/kg. bioregistry.io CODEX implemented Maximum Residue Limits (CXLs) for citrus and cereals in 1999, defining the residue as "this compound." idrblab.net The European Union's Maximum Residue Level (MRL) for "this compound (this compound acetate, sum of components)" is set at 0.05* mg/kg for all commodities. idrblab.net

The complex and variable nature of this compound as a mixture poses challenges for establishing a harmonized analytical approach and a clear residue definition. idrblab.netnih.govuni.lu To address this, approaches like the Relana® method have been developed, which involve extrapolating the sum of four this compound Indicator Components (GIC: GGG, GG, GGN, and GNG) to "this compound acetate (sum of components)" by applying a specific "Relana factor" (e.g., 2.733). idrblab.net This highlights the ongoing efforts to standardize analytical reporting and ensure compliance with diverse international regulations.

Application of Analytical Methods for Residue Surveillance in Agricultural Commodities

The developed and validated analytical methods for this compound are crucial for residue surveillance programs in agricultural commodities. These programs are essential for ensuring food safety, facilitating international trade, and verifying compliance with national and international maximum residue limits (MRLs).

Applications of these methods include:

Residue Monitoring in Diverse Crops: Analytical methods, particularly LC-MS/MS, are applied to monitor this compound residues in a range of agricultural products, including mandarins, peppers, potatoes, brown rice, and soybeans. nih.govfao.org

Cereal Analysis: Specific LC-ESI-MS methods are utilized for the quantitative detection of this compound residues in cereals like maize and hard wheat, which are often treated with this compound as a seed dressing. bioregistry.io

Post-Harvest Treatment Surveillance: this compound's use as a post-harvest fungicide for citrus fruits necessitates rigorous surveillance. Analytical methods are employed to detect and quantify residues in citrus, with studies showing detected levels in commercial citrus fruit samples. idrblab.net

Export Compliance: In countries where this compound use may be restricted or banned, robust analytical methods are vital to ensure that exported agricultural produce meets the importing country's pesticide residue standards and to prevent trade barriers. nih.govfao.org

Regulatory Enforcement: The selectivity and sensitivity of modern analytical techniques make them highly suitable for regulatory purposes, allowing authorities to enforce MRLs and control the use of this compound.

Despite its utility in controlling seed-borne diseases and protecting post-harvest produce, the use of this compound has faced restrictions in several countries due to health and environmental concerns. nih.govfao.org Consequently, continuous residue surveillance is imperative to manage potential risks and ensure consumer safety.

Toxicological Research and Risk Assessment Methodologies

Genotoxicity Studies (in vitro and in vivo assays)

The available data indicates that guazatine (B88368) has been tested for its potential to induce gene mutations in bacteria, sister chromatid exchange, and chromosomal aberrations in cultured mammalian cells (in vitro), as well as for the induction of micronuclei in bone marrow cells of mice (in vivo). inchem.org A summary of the findings from these genotoxicity assays is presented in the table below.

Reproductive and Developmental Toxicity Studies

A two-generation reproductive toxicity study in rats was conducted to assess the potential effects of this compound on reproductive performance and offspring development over multiple generations. In this study, groups of male and female rats were administered this compound in their diet.

Parental systemic toxicity was observed at higher concentrations, evidenced by reduced body weight gain. However, there were no treatment-related effects on key reproductive parameters. These included mating performance, fertility, gestation length, and litter size. Similarly, no adverse effects were noted on the viability, growth, or development of the offspring (F1 and F2 generations) that could be attributed to the administration of this compound. The study identified a No-Observed-Adverse-Effect Level (NOAEL) for both parental systemic toxicity and for reproductive toxicity. inchem.org

Developmental toxicity studies have been performed in both rats and rabbits to evaluate the potential of this compound to cause adverse effects on developing fetuses following maternal exposure during gestation.

In the rat developmental toxicity study, pregnant females were administered this compound via oral gavage during the period of organogenesis. Maternal toxicity, including reduced body weight gain and food consumption, was observed at the highest dose levels. However, there was no evidence of treatment-related teratogenicity or other developmental effects in the fetuses, such as external, visceral, or skeletal abnormalities, at any dose level tested.

Similarly, in a developmental toxicity study in rabbits, pregnant does were treated with this compound. Signs of maternal toxicity were noted at higher doses. There were no indications of this compound-induced embryotoxicity, fetotoxicity, or teratogenicity. The observed fetal findings were not considered to be treatment-related. Based on these studies, it was concluded that this compound is not teratogenic in rats or rabbits. inchem.org

Long-Term Toxicity and Carcinogenicity Investigations

The long-term toxicity and carcinogenic potential of this compound have been investigated in chronic dietary studies in both rats and mice.

In a two-year study, Sprague-Dawley rats were fed diets containing this compound. At the highest dose, effects such as reduced body-weight gain were observed. Histopathological examinations revealed a range of findings, including testicular germinal epithelial degeneration in males at the highest concentration. There was no evidence of treatment-related carcinogenicity in any of the tested groups. inchem.org

Frameworks and Methodologies for Toxicological Evaluation (e.g., JMPR, EFSA Peer Review)

The toxicological evaluation of this compound has been conducted by international regulatory bodies such as the Joint FAO/WHO Meeting on Pesticide Residues (JMPR). The JMPR periodically reviews toxicological data for pesticides to establish health-based guidance values, such as the Acceptable Daily Intake (ADI).

This compound was first evaluated by the JMPR in 1978, when an ADI was established based on a two-year study in dogs. inchem.org It was subsequently re-evaluated in 1997 as part of the periodic review program of the Codex Committee on Pesticide Residues (CCPR). inchem.orgfao.org This re-evaluation considered new data on absorption, metabolism, long-term toxicity, genotoxicity, and reproductive and developmental toxicity. inchem.org

The evaluation process involves a critical review of a comprehensive data package, which typically includes studies on acute, short-term, and long-term toxicity, carcinogenicity, genotoxicity, and reproductive and developmental toxicity. The JMPR methodology focuses on identifying the most sensitive adverse effect (the critical effect) observed in the most relevant animal species and determining the highest dose at which this effect is not observed (the NOAEL). An ADI is then derived by applying an appropriate safety factor to the NOAEL.

In a more recent meeting in 2021, the JMPR concluded that the submitted dossier for this compound was inadequate to address concerns that had been identified during the 1997 evaluation. who.int Consequently, it was not possible for the Meeting to finalize the toxicological re-evaluation of this compound at that time. who.int This highlights the rigorous and iterative nature of the toxicological evaluation framework, which requires sufficient and adequate data to perform a comprehensive risk assessment.

Identification of Emerging Toxicological Concerns and Uncharacterized Mixture Components

A significant aspect of the toxicological assessment of this compound is that the commercial product is not a single chemical entity but a complex reaction mixture. fao.orgnih.gov Technical grade this compound is produced by the amidination of technical iminodi(octamethylene)diamine and contains numerous guanidines and polyamines. fao.org The composition of this mixture can fluctuate, which presents a challenge for both analytical chemistry and toxicology. eurl-pesticides.eu

The main components of the mixture include fully and partially guanidated diamines, triamines, and tetramines. nih.gov A coding system is often used to describe these components, where 'N' represents an amino group and 'G' represents a guanidated amino group. The most abundant individual components have been identified as the fully guanidated triamine (GGG) and the fully guanidated diamine (GG). nih.gov Other components include monoguanidated diamine (GN) and diguanidated triamine (GGN). nih.gov

The complex and variable nature of the this compound mixture is an ongoing toxicological concern. eurl-pesticides.eu The different components may have different toxicological profiles, and their relative proportions can vary between batches. This complicates the establishment of a clear toxicological profile and residue definition for risk assessment. eurl-pesticides.eu The potential for differences in the degradation rates of individual components in the environment and in crops adds another layer of uncertainty. eurl-pesticides.eu The presence of uncharacterized components in the technical mixture means that the full toxicological impact may not be completely understood, representing an area for further investigation.

Advanced Chemical Synthesis and Structure Activity Relationship Studies

Synthetic Approaches for Guanidine (B92328) and Polyamino Guanidine Derivatives

Guazatine (B88368) is not a single chemical entity but rather a complex mixture of reaction products derived from polyamines, primarily comprising guanidated polyamines (PAGs) fishersci.ieuni.luwikipedia.org. The commercial product is typically produced through the amidination of technical iminodi(octamethylene)diamine uni.lu. This process yields numerous guanidines where amino and imino groups of the polyamine chain are guanidated. The most abundant and fungicidally active components within this mixture are the fully guanidated triamine (GGG) and the fully guanidated diamine (GG) uni.luwikipedia.orgfishersci.ca.

For practical applications, this compound is often utilized in its acetate (B1210297) salt form. This compound acetates are synthesized by reacting this compound with acetic acid or acetate salts, a modification that enhances its solubility and stability fishersci.ca.

Beyond this compound, the synthesis of guanidine and polyamino guanidine derivatives broadly encompasses various strategies. General synthetic routes for guanidines often involve the step-by-step construction of the guanidine group or condensation reactions mims.comuni.lunih.gov. These methods allow for the introduction of diverse substituents, enabling the exploration of new compounds with tailored properties.

Exploration of Novel Biologically Active (e.g., Antibacterial, Antifungal) Guanidine Compounds

This compound is recognized primarily as a non-systemic contact agricultural fungicide fishersci.iefishersci.calipidmaps.orgnih.govresearchgate.net. Its efficacy extends to protecting various crops, including cereals, against a range of fungal diseases such as common bunt (Tilletia ssp.), common root rot (Helminthosporium), seedling blight (Fusarium ssp.), glume blotch (Septoria), and smut (Ustilago) fishersci.ienih.gov. In citrus fruits, this compound provides protection against sour rot (Geotrichum candidum), green mold (Penicillium digitatum), and blue mold (Penicillium italicum) fishersci.ienih.gov.

The fungicidal mechanism of action of this compound involves the inhibition of lipid biosynthesis and destabilization of the fungal cell membrane fishersci.ielipidmaps.orgnih.govresearchgate.netfrontiersin.org. This multi-site activity contributes to its broad-spectrum effectiveness. Detailed research findings indicate that among the components of this compound, the triguanide (GGG) and bisguanide (GG) are the most active antifungal agents fishersci.cafishersci.ca. These specific components have demonstrated notable effectiveness against fluconazole-resistant clinical isolates of Candida albicans, Candida krusei, and Candida tropicalis fishersci.cafishersci.ca.

Antifungal Activity of this compound Components against Candida Species fishersci.cafishersci.ca

This compound ComponentCandida albicans (MIC₅₀, µM)Candida krusei (MIC₅₀, µM)Candida tropicalis (MIC₅₀, µM)
Triguanide (GGG)5101.25
Bisguanide (GG)Not specified (notably effective)Not specified (notably effective)Not specified (notably effective)

Beyond this compound, the broader class of guanidine-containing compounds has been extensively explored for diverse biological activities. Many novel guanidine derivatives exhibit significant antibacterial and antifungal properties. For instance, triterpenoid (B12794562) derivatives functionalized with amine and guanidine terminal groups have shown potent antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus, and fungal strains like Cryptococcus neoformans and Candida albicans.

Elucidation of Structure-Activity Relationships for Enhanced Efficacy

The structure-activity relationships (SAR) of this compound and related guanidine compounds are critical for understanding their biological efficacy and for designing more potent derivatives. For this compound itself, the long alkyl chains, secondary amino groups, and guanidine groups are identified as essential structural features contributing to its polyamine oxidase (PAO) inhibitory activity fishersci.ie.

Studies on the individual components of this compound have provided valuable SAR insights. The triguanide (GGG) and bisguanide (GG) are consistently highlighted as the most active antifungal components within the this compound mixture, underscoring the importance of multiple guanidine functionalities for potent antifungal action fishersci.cafishersci.ca.

More broadly, in the context of guanidine chemistry, the presence of guanidinium (B1211019) groups and specific structural arrangements significantly influences antimicrobial activity. Research indicates that compounds featuring two guanidine moieties generally exhibit higher antifungal potency compared to those with a single guanidine group fishersci.ca. Conversely, modifications that alter the core guanidine structure can lead to a reduction in activity, suggesting a precise requirement for the guanidine functionality fishersci.ca.

Furthermore, the exploration of cyclized derivatives related to this compound components has revealed promising antifungal activities, particularly against Candida species. This suggests that conformational constraints introduced by cyclization can be leveraged to enhance or modulate the biological profile of these compounds.

Design and Synthesis of Specific Polyamine Oxidase Inhibitors

The design and synthesis of specific polyamine oxidase inhibitors extend beyond this compound to a variety of guanidine-containing derivatives. Compounds such as N-prenylagmatine have demonstrated promising inhibitory activity against both polyamine oxidase (PAOX) and spermine (B22157) oxidase (SMOX). These findings highlight the guanidine scaffold as a valuable motif for developing compounds that modulate polyamine metabolism.

Another notable example is L-aminoguanidine, an amino derivative of guanidine, which is known to inhibit diamine oxidase (DAO) and can modulate polyamine-related mechanisms. Generally, polyamine analogues, which mimic the natural polyamine substrates, are frequently designed as inhibitors of PAOX and SMOX. The presence of guanidine or guanidine-like moieties in these analogues often enhances their inhibitory potency and selectivity.

Synthesis and Biological Properties of Macrocyclic Amidinourea Derivatives

Macrocyclic amidinourea derivatives represent a distinct class of compounds within guanidine chemistry that have garnered attention for their biological properties, particularly their antifungal activity. These macrocycles are synthesized and extensively evaluated as antifungal agents.

A common and effective strategy in their synthesis involves ring-closing metathesis (RCM) as a key macrocyclization step. Synthetic protocols often initiate with the reduction of substituted 2-iodobenzoic acids to benzyl (B1604629) alcohols. Subsequent multi-step transformations lead to the formation of diBoc-guanidino moieties, which are then reacted to yield Boc-protected amidinoureas. These protected amidinoureas serve as crucial precursors for the RCM reaction, facilitating the formation of the desired macrocyclic ring.

The biological evaluation of these macrocyclic amidinoureas has shown significant antifungal activity against a broad panel of Candida species, including strains that are resistant to fluconazole (B54011). In many instances, their minimum inhibitory concentration (MIC) values are comparable to or even lower than those of established antifungal drugs like fluconazole and voriconazole.

Research into the SAR of these macrocyclic compounds indicates that factors such as ring size and the incorporation of polar or apolar moieties within the macrocyclic core can significantly influence their antifungal activity. Beyond antifungal applications, some amidinourea derivatives have also demonstrated antiviral properties, with micromolar activity against Herpes Simplex Virus type 1 (HSV-1) and low cytotoxicity, making them promising candidates for further optimization.

Regulatory Science, Policy, and Global Implications

International Regulatory Reviews and Evaluations by Scientific Bodies (e.g., JMPR, CCPR, EFSA)

Guazatine (B88368) has been the subject of numerous reviews by international scientific bodies, reflecting ongoing concerns and the need for updated assessments as new data and methodologies become available. The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) first evaluated this compound in 1978, establishing an Acceptable Daily Intake (ADI) of 0-0.03 mg/kg body weight based on a two-year study in dogs. fao.orginchem.org Subsequent evaluations were conducted in 1980 and 1997. fao.orginchem.org

The 1997 JMPR review, conducted as part of the periodic review program of the Codex Committee on Pesticide Residues (CCPR), was particularly significant. fao.orgfao.org During this re-evaluation, the Meeting expressed concerns regarding the inadequate production controls and specifications for this compound, noting that the purity is based on a component that constitutes only a small fraction of the mixture. fao.org This lack of precise characterization of the technical material was a recurring theme in subsequent regulatory assessments. Ultimately, due to an inadequate dossier to address the concerns raised in 1997, the JMPR was unable to conclude the toxicological re-evaluation of this compound in its 2021 meeting and the previously established ADI was withdrawn. who.inteurl-pesticides.eu

The European Food Safety Authority (EFSA) has also conducted comprehensive peer reviews of the pesticide risk assessment for this compound. europa.eu In its evaluations, EFSA highlighted significant data gaps and uncertainties, particularly concerning the composition of the technical material and the toxicological properties of its various components. eurl-pesticides.eu In a 2014 opinion on the modification of the existing Maximum Residue Level (MRL) for this compound in citrus fruits, EFSA concluded that the available data were insufficient to demonstrate the safety of residues for European consumers. europa.eu This was due to uncertainties in the toxicological reference values, the metabolic pathway in plants and livestock, and the validity of residue trial data based on a single marker substance. europa.eu

The CCPR has been instrumental in placing this compound on its periodic review program, facilitating the re-evaluation of this compound by the JMPR. fao.org The committee's work ensures that older pesticides are reassessed against modern scientific standards.

Challenges in Regulatory Assessment Posed by Complex Mixture Composition

The primary challenge in the regulatory assessment of this compound lies in its nature as a complex mixture of reaction products rather than a single, well-defined chemical entity. fao.orgtandfonline.com Commercial this compound is produced by the amidination of technical iminodi(octamethylene)diamine and contains numerous guanidines and polyamines, many of which are fungicidally active. fao.org

This complex composition presents several hurdles for regulators:

Lack of a Clear Identity: The absence of a precise specification for the constituents of this compound makes it difficult to establish a definitive identity for the active substance. eurl-pesticides.eu This complicates all aspects of the risk assessment, from toxicology to residue analysis.

Batch-to-Batch Variability: The manufacturing process can lead to variations in the composition of different batches of this compound. eurl-pesticides.eu This variability raises questions about the representativeness of the material used in toxicological studies and the consistency of the product on the market.

Toxicological Assessment of Individual Components: A thorough toxicological evaluation would ideally consider the properties of each major component of the mixture. However, isolating and testing each component is a formidable task. tandfonline.com The potential for synergistic or antagonistic interactions between the components further complicates the assessment.

Metabolism and Residue Characterization: Understanding the metabolism of a complex mixture in plants and animals is significantly more challenging than for a single compound. The various components may be metabolized at different rates and through different pathways, making it difficult to define the total toxicologically relevant residue. europa.eu

Analytical Methodology: Developing analytical methods that can accurately quantify the total residue of all relevant components of this compound is a significant challenge. This has led to the use of marker compounds, which introduces uncertainty into the risk assessment. eurl-pesticides.eu

The European Union's decision not to include this compound in Annex I of Council Directive 91/414/EEC was largely based on the inability to conclude on the identity of the active substance due to the lack of a further characterization of the technical material. eurl-pesticides.eu

Evolution of Residue Definitions and Establishment of Maximum Residue Limits (MRLs)

The definition of the residue for enforcement and risk assessment purposes has evolved as regulatory understanding of this compound's complexity has grown. Initially, Codex Alimentarius and many national authorities defined the residue simply as "this compound". eurl-pesticides.eutandfonline.com

However, the analytical challenges associated with quantifying the entire mixture led the JMPR in 1997 to consider an enforcement residue definition based on a single component, octane-1,8-diyldiguanidine (GG). eurl-pesticides.eu For risk assessment, it was proposed that the GG content be multiplied by a factor of 3, assuming that GG constitutes approximately 30% of the total this compound content. eurl-pesticides.eu

In the European Union, the residue definition for this compound has been "this compound acetate (B1210297), sum of components". eurl-pesticides.eutandfonline.com This comprehensive definition, while scientifically sound, poses practical challenges for routine monitoring and enforcement due to the difficulty in analyzing all components. eurl-pesticides.eu

The establishment of Maximum Residue Limits (MRLs) for this compound has been a contentious issue, particularly in the context of international trade. For many years, the EU had an MRL of 5.0 mg/kg for citrus fruits. eurl-pesticides.eu However, following the non-inclusion of this compound as an approved active substance and the subsequent risk assessments by EFSA, the EU lowered the MRLs for this compound in all commodities to the limit of quantification (LOQ) of 0.05 mg/kg through Regulation (EU) 2015/1910. eurl-pesticides.eu This effectively constitutes a ban on detectable residues of this compound in food products marketed in the EU. agropages.com

The following table provides an overview of the evolution of this compound MRLs in the European Union for citrus fruits:

Year/RegulationMRL for Citrus Fruits (mg/kg)Residue Definition
Pre-20155.0This compound
Regulation (EU) 2015/19100.05This compound (this compound acetate, sum of components)
Indicates the limit of quantification (LOQ)

National and Regional Regulatory Status and Restrictions on Use

The regulatory status of this compound varies significantly across the globe, reflecting different national risk assessments and agricultural needs.

European Union: this compound is not approved for use as a plant protection product in the European Union. eurl-pesticides.eu This decision was based on the inability to fully characterize the active substance and address the associated risks. eurl-pesticides.eu

Korea: this compound is not a registered pesticide in Korea, and no residue standards have been established. tandfonline.com

South Africa: this compound is authorized for post-harvest use on citrus fruits. eurl-pesticides.eu The national MRL for citrus is set at 5 mg/kg, with the residue defined as free this compound. eurl-pesticides.eu

Argentina: this compound is used for the surface treatment of citrus fruits, as well as in the cultivation of sugar cane, melons, and tomatoes. eurl-pesticides.eu

Australia: Information on GAP and national MRLs for this compound has been supplied to international regulatory bodies. fao.org

Brazil: While specific information on this compound is not detailed in the provided search results, Brazil is noted to have a significant number of approved pesticides that are not authorized in the EU, USA, and/or China, highlighting the differences in national regulations.

This patchwork of regulations creates a complex landscape for international trade in agricultural commodities.

Implications for International Agricultural Trade, Export Compliance, and Illicit Use

The divergent regulatory statuses and MRLs for this compound have significant implications for international agricultural trade. The most prominent example is the trade in citrus fruits between countries where this compound is used post-harvest, such as South Africa, and the European Union, where it is not approved and has a very low MRL.

The EU's decision to lower the MRL for this compound to the LOQ effectively banned the import of citrus fruits that had been treated with the fungicide. agropages.com This had a direct economic impact on exporting countries like South Africa, Morocco, Egypt, Turkey, Brazil, and Argentina, which had previously relied on this compound to control post-harvest diseases and maintain the quality of their produce during transport to European markets. agropages.com This situation led to claims of unfair competition from European growers who were not permitted to use the substance. agropages.com

To ensure export compliance, producing countries must now use alternative post-harvest treatments that are acceptable in their target markets. This requires investment in new technologies and practices and careful monitoring of residue levels to avoid exceeding the stringent MRLs in importing regions. The need for analytical methods capable of detecting the various components of this compound at low levels is crucial for both exporting and importing countries to ensure compliance and food safety. tandfonline.com

There have also been reports of the illicit use of this compound. A 2007 study on citrus fruit samples of non-EU origin found that 64% of the samples contained this compound at levels above 0.010 mg/kg, suggesting its use in post-harvest treatments on products destined for markets where it is not approved.

Methodologies in Regulatory Science for Pesticide Risk Assessment and Policy Development

The case of this compound underscores the challenges in applying standard pesticide risk assessment methodologies to complex mixtures and highlights the need for specialized approaches. Regulatory science for pesticides typically follows a four-step process: hazard identification, dose-response assessment, exposure assessment, and risk characterization. However, for a complex mixture like this compound, each of these steps is more complicated.

Cumulative Assessment Groups (CAGs): The European Food Safety Authority (EFSA) has proposed the use of Cumulative Assessment Groups (CAGs) for pesticides. nih.gov These groups are based on common toxicological effects, even if the mode of action is not identical. nih.gov This approach is a pragmatic way to address the combined risk from multiple pesticide residues.

Whole-Mixture Approaches: For poorly defined mixtures like this compound, a whole-mixture approach to risk assessment may be more appropriate. nih.gov This involves testing the toxicity of the entire mixture as it is formulated and used. However, this approach is complicated by the batch-to-batch variability of the mixture.

Policy Development: The regulatory challenges posed by this compound have informed policy development regarding complex substances. The precautionary principle is often invoked when there is a high degree of scientific uncertainty. The EU's decision to not approve this compound and set MRLs at the LOQ is an example of a precautionary approach to protect consumer health in the face of incomplete data.

The development of New Approach Methodologies (NAMs), such as in vitro and in silico models, may offer future solutions for more efficient and accurate toxicity screening of complex mixtures and their components. However, the validation and regulatory acceptance of these methods are ongoing processes.

Q & A

Q. What established analytical methods are recommended for quantifying Guazatine in environmental or biological samples?

To quantify this compound, researchers should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for sensitivity and specificity. Sample preparation should include extraction protocols using polar solvents (e.g., acetonitrile/water mixtures) and cleanup steps to reduce matrix interference. Calibration curves must be validated with certified reference materials, and recovery rates should be reported to ensure accuracy . For environmental samples, consider pH-dependent stability and degradation kinetics during storage .

Q. How should experimental designs be structured to evaluate this compound’s antifungal efficacy across diverse fungal species?

  • Variables : Include controlled temperature, humidity, and spore concentration.
  • Replication : Use ≥3 biological replicates per treatment to account for biological variability.
  • Dosage : Apply this compound across a logarithmic concentration range (e.g., 0.1–100 µg/mL) to determine EC₅₀ values.
  • Controls : Incorporate negative (solvent-only) and positive (known antifungal agents) controls.
  • Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy .

Q. What are the critical factors in assessing this compound’s stability under varying environmental conditions?

Stability studies should monitor degradation under controlled pH (3–9), temperature (4–40°C), and UV exposure. Use accelerated stability testing (e.g., 40°C/75% relative humidity) to model long-term degradation. Analytical methods like UV-Vis spectroscopy or HPLC can track degradation products, with kinetic models (e.g., first-order decay) applied to estimate half-lives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported half-life values of this compound across studies?

  • Systematic review : Compile data from peer-reviewed studies, noting experimental conditions (e.g., pH, temperature) and analytical methods. Use meta-regression to identify confounding variables .
  • Controlled replication : Reproduce conflicting experiments under standardized conditions, ensuring instrument calibration and purity of reagents .
  • Sensitivity analysis : Quantify the impact of variables like organic matter content in soil or microbial activity on degradation rates .

Q. What strategies are effective for integrating multi-omics data to elucidate this compound’s mode of action?

  • Transcriptomics : Identify differentially expressed genes in treated vs. control fungal cultures using RNA-seq, followed by pathway enrichment analysis (e.g., KEGG).
  • Metabolomics : Pair LC-MS data with multivariate analysis (PCA or PLS-DA) to detect metabolic shifts linked to this compound exposure.
  • Proteomics : Use tandem mass spectrometry to map protein interaction networks disrupted by this compound.
  • Data integration : Apply bioinformatics tools (e.g., Cytoscape) to merge omics datasets and prioritize hub genes/proteins for functional validation .

Q. How can researchers optimize formulations to enhance this compound’s bioavailability while minimizing ecotoxicity?

  • Nanocarriers : Test encapsulation efficiency of this compound in biodegradable nanoparticles (e.g., chitosan or liposomes) using dynamic light scattering and in vitro release studies.
  • Ecotoxicity assays : Conduct microcosm experiments to assess impacts on non-target organisms (e.g., Daphnia magna), measuring LC₅₀ and sublethal endpoints (e.g., reproduction rates).
  • Computational modeling : Apply molecular docking to predict this compound’s binding affinity to fungal targets vs. non-target proteins .

Methodological Frameworks for Study Design

How can the PICOT framework be adapted to formulate hypothesis-driven research questions on this compound?

  • Population : Target organism (e.g., Fusarium graminearum).
  • Intervention : this compound application method (e.g., foliar spray, seed treatment).
  • Comparison : Alternative antifungals or untreated controls.
  • Outcome : Metrics like inhibition zone diameter, spore germination rate.
  • Time : Duration of exposure (e.g., 24–72 hours). This structure ensures clarity and alignment with experimental objectives .

Q. What criteria should guide the selection of analytical techniques for this compound metabolite identification?

  • Specificity : Use high-resolution MS (HRMS) to distinguish isobaric metabolites.
  • Sensitivity : Ensure detection limits align with expected environmental concentrations (e.g., ng/L in water).
  • Reproducibility : Validate methods with inter-laboratory comparisons and spike-recovery tests .

Addressing Data Quality and Reproducibility

Q. How can researchers mitigate batch-to-batch variability in this compound toxicity assays?

  • Standardize reagents : Use certified reference materials and document supplier/lot numbers.
  • Blind testing : Randomize sample processing and analysis to reduce observer bias.
  • Quality control : Include internal standards (e.g., stable isotope-labeled this compound) in each batch .

Q. What steps ensure computational models of this compound’s environmental fate are robust?

  • Parameter validation : Compare model outputs with empirical data from field studies.
  • Uncertainty analysis : Use Monte Carlo simulations to quantify variability in input parameters (e.g., soil organic carbon content).
  • Open data : Share code and datasets via repositories like Zenodo to enable peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.